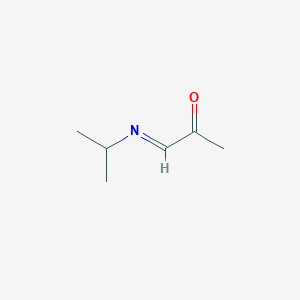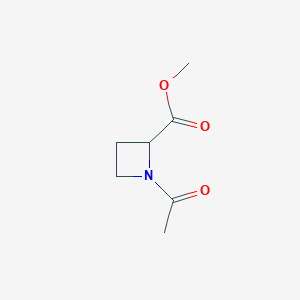
Methyl 1-acetylazetidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-acetylazetidine-2-carboxylate (MAAC) is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Mecanismo De Acción
The mechanism of action of Methyl 1-acetylazetidine-2-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. Methyl 1-acetylazetidine-2-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
Methyl 1-acetylazetidine-2-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to have antitumor activity in vitro and in vivo, through the induction of apoptosis and the inhibition of cell proliferation. Methyl 1-acetylazetidine-2-carboxylate has also been shown to have anti-inflammatory and analgesic effects, through the inhibition of COX-2 and the modulation of various signaling pathways. In addition, Methyl 1-acetylazetidine-2-carboxylate has been shown to have neuroprotective effects, through the inhibition of oxidative stress and the modulation of neuronal signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1-acetylazetidine-2-carboxylate has several advantages for lab experiments, including its relatively simple synthesis method, its stability under various conditions, and its potential for use in the development of new drugs and materials. However, there are also limitations to its use, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research involving Methyl 1-acetylazetidine-2-carboxylate. One area of interest is the development of new drugs based on its chemical structure and pharmacological properties. Another area of interest is the use of Methyl 1-acetylazetidine-2-carboxylate as a building block in the synthesis of novel materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of Methyl 1-acetylazetidine-2-carboxylate and its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Conclusion
In summary, Methyl 1-acetylazetidine-2-carboxylate is a chemical compound with potential applications in various fields, including medicinal chemistry, material science, and agriculture. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Methyl 1-acetylazetidine-2-carboxylate and to develop new drugs and materials based on its chemical structure and pharmacological properties.
Métodos De Síntesis
Methyl 1-acetylazetidine-2-carboxylate can be synthesized through a multistep process involving the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization with acetic anhydride and methylation with methyl iodide. The resulting product is a white crystalline solid that can be purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Methyl 1-acetylazetidine-2-carboxylate has been studied extensively for its potential applications in medicinal chemistry. It has been shown to possess antitumor, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of new drugs. Methyl 1-acetylazetidine-2-carboxylate has also been investigated for its use as a building block in the synthesis of novel materials, such as polymers and dendrimers, due to its unique chemical structure.
Propiedades
Número CAS |
103897-99-0 |
|---|---|
Fórmula molecular |
C7H11NO3 |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
methyl 1-acetylazetidine-2-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-5(9)8-4-3-6(8)7(10)11-2/h6H,3-4H2,1-2H3 |
Clave InChI |
UPOIUMRSONSICM-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCC1C(=O)OC |
SMILES canónico |
CC(=O)N1CCC1C(=O)OC |
Sinónimos |
2-Azetidinecarboxylic acid, 1-acetyl-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



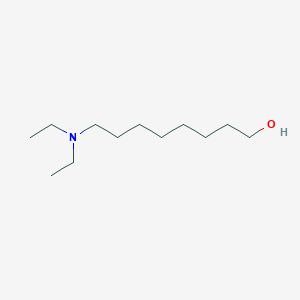
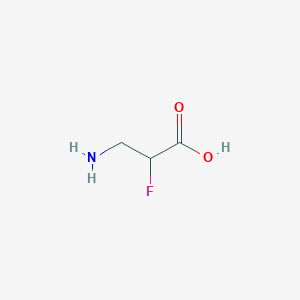
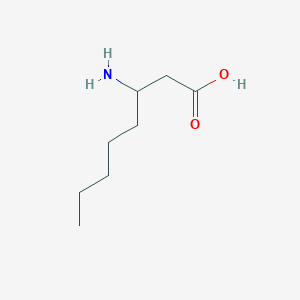
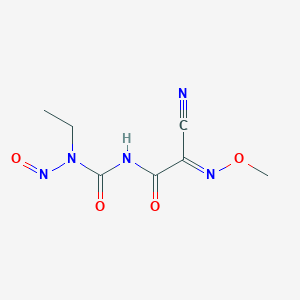
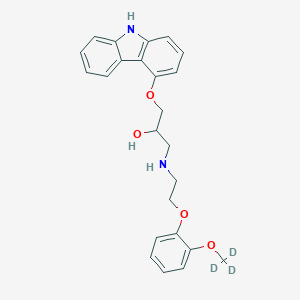

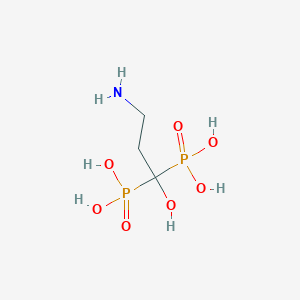


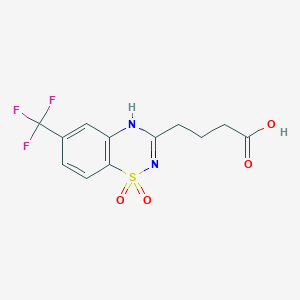


![N-[2-(diethylamino)ethyl]-4-hydroxybenzamide](/img/structure/B17031.png)
